PYCR1-IN-1

PYCR1 inhibition Fragment-based drug discovery Proline metabolism

Research on proline metabolism is often hampered by the lack of potent, selective chemical probes, as early fragment hits like pargyline exhibit weak potency (IC50 ~198 µM). PYCR1-IN-1 (Compound 4, ProPI-1) is a 22.5-fold more potent PYCR1 inhibitor (enzymatic IC50: 8.8 µM) optimized from pargyline via fragment-based design. It attenuates intracellular proline production with a cellular IC50 of 1 µM in breast cancer cells and suppresses EGFR/TLR-driven tumor spheroid growth in NSCLC models. - 22.5× potency gain over fragment hit pargyline; validated in SUM-159-PT, MDA-MB-231, and NSCLC cell lines. - Precise modulation of proline pools without perturbing broader amino acid homeostasis, ensuring clean metabolomic datasets. - Reliable global supply with comprehensive analytical documentation for reproducible preclinical research.

Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
Cat. No. B10861134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePYCR1-IN-1
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESCN(CC#C)CC1=CC=C(C=C1)Br
InChIInChI=1S/C11H12BrN/c1-3-8-13(2)9-10-4-6-11(12)7-5-10/h1,4-7H,8-9H2,2H3
InChIKeyCZHICGIAKKAMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PYCR1-IN-1: Baseline Characteristics


PYCR1-IN-1 (also designated Compound 4 or ProPI-1) is a small-molecule inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), the terminal enzyme in proline biosynthesis, with a reported molecular weight of 238.12 g/mol and CAS registry number 709-85-3 . The compound was developed via fragment-based optimization originating from the monoamine oxidase inhibitor pargyline, and it demonstrates an in vitro enzymatic IC50 of 8.8 µM against PYCR1 [1]. PYCR1-IN-1 attenuates intracellular proline production and has been validated in functional assays across breast and lung cancer models, establishing it as a chemical probe for interrogating proline metabolism in oncological contexts [1].

PYCR1-IN-1: Generic Substitution Risks


The chemical and pharmacological space of PYCR1 inhibitors is heterogeneous, encompassing proline analogs (e.g., N-formyl-L-proline, Ki ~100 µM), fragment-like hits (e.g., pargyline, IC50 ~198 µM), and structurally distinct small molecules [1][2]. These classes exhibit divergent potencies, binding modes, and cellular efficacy profiles. Critically, PYCR1-IN-1 was derived through focused structure-activity relationship optimization of a fragment hit, yielding a distinct chemical scaffold (C11H12BrN) with a measurable improvement in enzyme inhibition (~22.5-fold over pargyline) and demonstrable pathway modulation in intact cells [3]. Interchanging PYCR1-IN-1 with an alternative PYCR1 inhibitor—without accounting for these quantitative differences in potency, cellular target engagement, and functional outcomes—introduces significant experimental variability and undermines data reproducibility in proline metabolism studies.

PYCR1-IN-1: Quantitative Evidence Guide


Enzymatic Potency vs. Pargyline

PYCR1-IN-1 (Compound 4) exhibits an enzymatic IC50 of 8.8 µM against PYCR1, representing a 22.5-fold improvement in potency compared to its parent fragment hit, pargyline, which displays an IC50 of 198 µM under comparable biochemical assay conditions [1]. This potency enhancement was achieved through systematic SAR exploration around the pargyline scaffold, establishing PYCR1-IN-1 as the most potent analog in the reported series [1].

PYCR1 inhibition Fragment-based drug discovery Proline metabolism

Cellular Proline Reduction in Breast Cancer

In the triple-negative breast cancer cell line SUM-159-PT, PYCR1-IN-1 inhibits de novo proline biosynthesis with a cellular IC50 of 1 µM . In contrast, the proline analog inhibitor N-formyl-L-proline (NFLP) exhibits a competitive inhibition constant (Ki) of 100 µM in enzymatic assays and shows limited cellular potency in comparable breast cancer models [1]. This difference underscores the superior cell permeability and target engagement of PYCR1-IN-1 relative to charged amino acid mimetics.

Cellular proline modulation Breast cancer metabolism PYCR1 target engagement

Spheroid Growth Suppression in Lung Cancer

In multiple non-small cell lung cancer (NSCLC) cell lines, treatment with PYCR1-IN-1 significantly suppressed EGFR- and TLR-induced tumor spheroid growth, phenocopying the effects of PYCR1 genetic knockout (PYCR1-KO) generated via CRISPR-Cas9 [1]. While exact spheroid size reduction percentages are not explicitly quantified in the referenced abstract, the study establishes that pharmacological inhibition with PYCR1-IN-1 recapitulates the functional consequences of genetic ablation, validating its utility as a chemical probe in 3D tumor models [1].

Non-small cell lung cancer EGFR signaling 3D tumor spheroid models

Pathway Selectivity for Proline

In cellular metabolomic profiling, PYCR1-IN-1 specifically prevents the formation of proline in SUM-159-PT breast cancer cells (IC50 = 1 µM) while exerting no measurable effect on the levels of other amino acids . This on-pathway selectivity contrasts with the broader metabolic perturbations that may arise from non-specific or pan-PYCR isoform inhibitors, which can confound data interpretation.

Amino acid metabolism Metabolic selectivity Target engagement specificity

Optimized Bromobenzyl Scaffold

PYCR1-IN-1 contains a 4-bromobenzyl moiety, which structure-activity relationship studies have identified as the optimal group for PYCR1 inhibition within this chemotype [1]. The compound's molecular formula is C11H12BrN (MW 238.12 g/mol), distinguishing it from both smaller fragment hits (e.g., pargyline, MW 159.23 g/mol) and proline analogs (e.g., NFLP, MW 143.14 g/mol) [2]. This optimized scaffold confers improved binding interactions and cellular permeability relative to the parent fragment.

Chemical scaffold Fragment optimization SAR

PYCR1-IN-1: Application Scenarios


EGFR-Mutant Lung Cancer Models

Researchers investigating the intersection of proline metabolism and EGFR/TLR signaling in non-small cell lung cancer should prioritize PYCR1-IN-1. The compound's demonstrated ability to suppress EGFR- and TLR-induced tumor spheroid growth in multiple NSCLC lines validates its use as a chemical probe for dissecting these pathways in 3D culture systems [1]. This scenario leverages the functional validation evidence established in Section 3, positioning PYCR1-IN-1 as a direct tool for translational lung cancer metabolism studies.

Triple-Negative Breast Cancer Metabolism

For studies requiring precise modulation of intracellular proline pools without perturbing broader amino acid homeostasis, PYCR1-IN-1 is the compound of choice. Its cellular IC50 of 1 µM for proline synthesis inhibition in SUM-159-PT cells, coupled with demonstrated selectivity over other amino acid pathways, enables clean, interpretable metabolomic datasets . This application directly follows from the selectivity and cellular potency evidence presented in Section 3.

Fragment-to-Lead SAR Benchmarking

Medicinal chemistry teams engaged in PYCR1 inhibitor development can utilize PYCR1-IN-1 as a benchmark tool compound. The 22.5-fold potency improvement over the fragment hit pargyline and the incorporation of the critical 4-bromobenzyl pharmacophore provide a quantitative baseline for evaluating novel chemical series [2]. This scenario is grounded in the head-to-head enzymatic and structural differentiation evidence from Section 3.

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